molecular formula C14H9BrClN3O3 B11701722 4-bromo-N'-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide

4-bromo-N'-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11701722
M. Wt: 382.59 g/mol
InChI Key: VKXZTKALNWISOH-IUXPMGMMSA-N
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Description

4-bromo-N’-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones. Hydrazones are characterized by the presence of the –NHN=CH– group, which is known for its significance in various fields such as medical science and ion recognition

Preparation Methods

The synthesis of 4-bromo-N’-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide typically involves the reaction of 4-bromobenzohydrazide with 4-chloro-3-nitrobenzaldehyde in a suitable solvent such as methanol. The reaction mixture is stirred at room temperature for several hours, followed by filtration and crystallization to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-bromo-N’-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

4-bromo-N’-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N’-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form hydrogen bonds and other interactions with biological molecules, influencing their function. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

4-bromo-N’-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H9BrClN3O3

Molecular Weight

382.59 g/mol

IUPAC Name

4-bromo-N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H9BrClN3O3/c15-11-4-2-10(3-5-11)14(20)18-17-8-9-1-6-12(16)13(7-9)19(21)22/h1-8H,(H,18,20)/b17-8-

InChI Key

VKXZTKALNWISOH-IUXPMGMMSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C\C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br

Origin of Product

United States

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